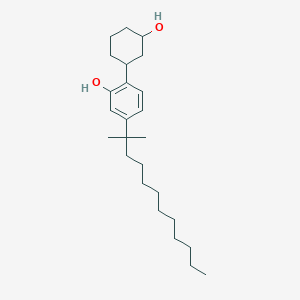
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol, also known as CP 55,940, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP 55,940 is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.
Mechanism Of Action
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 exerts its effects by binding to and activating the CB1 cannabinoid receptor, which is primarily found in the central nervous system. This receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Activation of the CB1 receptor by 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical And Physiological Effects
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled manner. However, the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and potency. Another area of research is the identification of new therapeutic applications for these compounds, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 cannabinoid receptor, and has been found to have a wide range of biochemical and physiological effects. While the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise, there are many potential future directions for research on this and other synthetic cannabinoids.
Synthesis Methods
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 involves several steps, including the condensation of 2-cyclohexanone with 3-(1,1-dimethylheptyl)phenol, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects in animal models, and has shown promise as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
properties
CAS RN |
132296-13-0 |
|---|---|
Product Name |
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol |
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methyldodecan-2-yl)phenol |
InChI |
InChI=1S/C25H42O2/c1-4-5-6-7-8-9-10-11-17-25(2,3)21-15-16-23(24(27)19-21)20-13-12-14-22(26)18-20/h15-16,19-20,22,26-27H,4-14,17-18H2,1-3H3 |
InChI Key |
KSCXLGMGWOMHOK-RBBKRZOGSA-N |
Isomeric SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



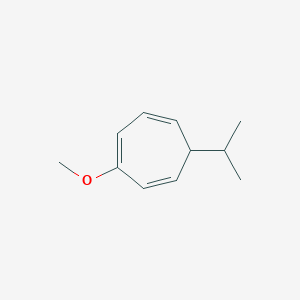
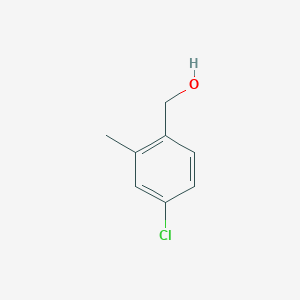
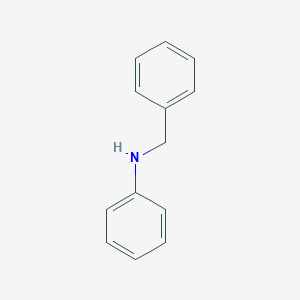
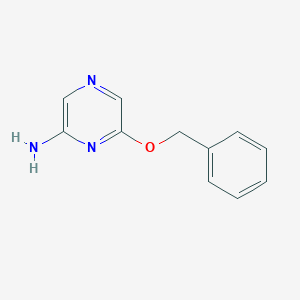
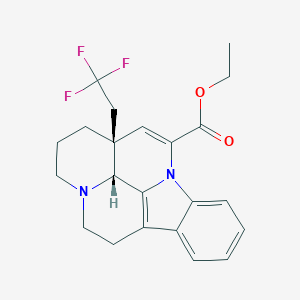
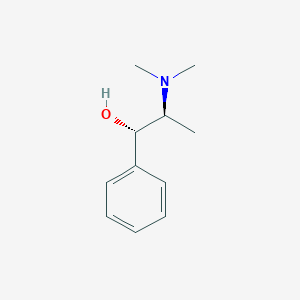
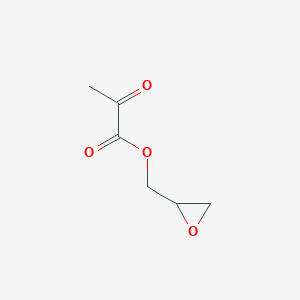
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
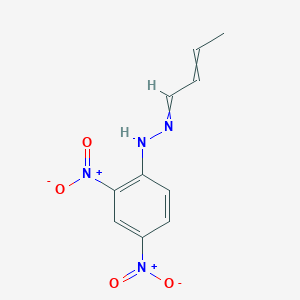
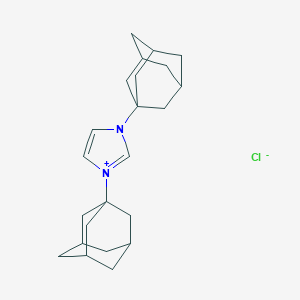
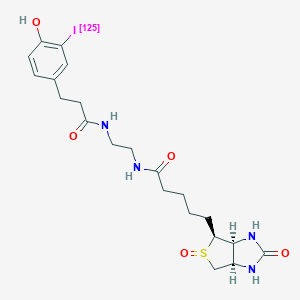
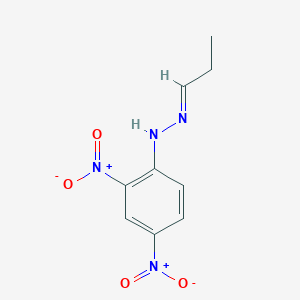
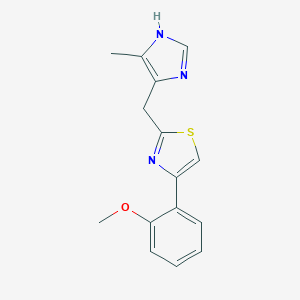
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)